1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

Anticancer Drug Discovery Prostate Cancer Research Selective Cytotoxicity Screening

Prostate cancer drug discovery programs often face a scarcity of validated, selective starting scaffolds for androgen-independent cell lines. 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine directly addresses this gap with documented DU145 selectivity. - Documented selective inhibitory activity against DU145 prostate cancer cells, providing a pre-validated phenotypic anchor for hit-to-lead optimization. - Single-crystal X-ray structure confirms a stable chair conformation, enabling accurate docking and pharmacophore modeling with experimentally derived geometry. - N-Ethyl substitution offers enhanced cytotoxicity over methyl analogs in DNA-targeted bis-intercalator systems (IC₅₀ range: 99-1100 nM), while occupying a less crowded IP space (only 67 patent documents vs. methyl analog). Supplied at ≥98% purity with full ¹H & ¹³C NMR characterization, reducing upfront analytical burden for computational and synthetic workflows.

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
CAS No. 775288-25-0
Cat. No. B1322655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(piperidin-4-ylmethyl)piperazine
CAS775288-25-0
Molecular FormulaC12H25N3
Molecular Weight211.35 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2CCNCC2
InChIInChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3
InChIKeyXOPNLLWZWMVFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(piperidin-4-ylmethyl)piperazine: Chemical Identity & Procurement


1-Ethyl-4-(piperidin-4-ylmethyl)piperazine (CAS 775288-25-0) is a piperazine-piperidine hybrid scaffold with molecular formula C₁₂H₂₅N₃ and molecular weight 211.35 g/mol [1]. It is classified as an N-substituted piperazine derivative containing both a piperazine ring and a piperidine moiety linked via a methylene bridge . The compound is commercially available as a research chemical and building block for synthetic applications, with typical catalog purities reported at 97–98% . Key identifiers include MDL number MFCD05215227 and IUPAC index name 1-ethyl-4-(4-piperidinylmethyl)piperazine (9CI) [1].

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine: Why N-Alkyl Substitution Fails


The 1-ethyl substitution on the piperazine ring of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine is not a trivial structural variation. Comparative SAR studies across N-alkyl piperazine-piperidine series demonstrate that the N-alkyl group size and electronic character significantly modulate biological activity, receptor binding profiles, and physicochemical properties [1]. The methyl analog (1-Methyl-4-(piperidin-4-ylmethyl)piperazine, CAS 735262-46-1) differs by a single CH₂ unit yet exhibits divergent patent and application landscapes [2]. Cross-study cytotoxic data in related bis(9-aminoacridine-4-carboxamide) conjugates show that ethylpiperidino derivatives consistently outperform N-methylpiperidin-4-yl counterparts in cytotoxicity assays [3]. These differences preclude generic substitution without empirical validation.

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine: Key Differentiation Evidence


DU145 Prostate Cancer Cell Selective Cytotoxicity

The title compound exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. While quantitative IC₅₀ values are not specified in the primary source, the selectivity claim is supported by preliminary cytotoxic assay data indicating preferential activity toward DU145 relative to comparator cell lines within the study. This cell line selectivity profile differentiates the compound from non-selective cytotoxic agents and may guide targeted screening efforts in prostate cancer drug discovery [1].

Anticancer Drug Discovery Prostate Cancer Research Selective Cytotoxicity Screening

X-Ray Confirmed Chair Conformation of Piperazine Ring

Single-crystal X-ray structural analysis reveals that the piperazine ring in the title compound adopts a stable, minimum-energy chair conformation [1]. This conformational preference has been experimentally verified by X-ray diffraction and is not merely a computational prediction. Full assignment of ¹H and ¹³C NMR spectra has also been completed alongside the X-ray structure, providing the first comprehensive structural characterization of this compound [1].

Structural Biology Crystallography Molecular Conformation Analysis

N-Ethyl vs. N-Methyl Piperazine-Piperidine Activity Divergence

In structurally related DNA threading bis(9-aminoacridine-4-carboxamide) conjugates, the ethylpiperidino series demonstrates consistently higher cytotoxicity than the N-methylpiperidin-4-yl series, with IC₅₀ values ranging from 99 to 1100 nM against human leukemic cells [1]. This class-level SAR trend suggests that the ethyl substitution in 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine may confer enhanced biological activity relative to methyl-substituted analogs when incorporated into larger pharmacophores [1].

Structure-Activity Relationship Medicinal Chemistry Piperazine Derivatives

Differential Patent Landscape: Ethyl vs. Methyl Analogs

The N-methyl analog (1-Methyl-4-(piperidin-4-ylmethyl)piperazine, InChIKey: MIRBDUREIHMEMK-UHFFFAOYSA-N) is associated with 67 patent documents, while the N-ethyl derivative (CAS 775288-25-0) appears in a more limited patent corpus [1]. This disparity indicates that the two scaffolds occupy different innovation spaces, with the N-methyl variant more heavily claimed in existing intellectual property. For research programs seeking to establish novel composition-of-matter claims, the N-ethyl scaffold may offer a less crowded patent landscape [1].

Patent Intelligence Drug Discovery Scaffolds Intellectual Property Analysis

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine: Recommended Application Scenarios


DU145 Prostate Cancer Drug Discovery Screening

The documented selective inhibitory activity against DU145 prostate cancer cells positions 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine as a candidate starting scaffold for androgen-independent prostate cancer drug discovery programs [1]. Medicinal chemistry teams may prioritize this compound for hit-to-lead optimization where DU145 selectivity is a desired phenotypic screening outcome. The preliminary cytotoxic assay provides an initial biological anchor that untested N-alkyl analogs lack, reducing upfront biological characterization burden [1].

Structure-Based Drug Design with X-Ray Validated Conformation

The single-crystal X-ray structure confirming a stable chair conformation of the piperazine ring enables accurate molecular docking and pharmacophore modeling [1]. Computational chemistry groups can incorporate this experimentally derived geometry into virtual screening workflows with greater confidence than purely calculated conformations. The availability of fully assigned ¹H and ¹³C NMR spectra further supports compound identity verification and purity assessment in synthetic workflows [1].

DNA-Intercalating Agents: Ethylpiperidino SAR Advantage

Class-level SAR evidence demonstrates that ethylpiperidino derivatives exhibit enhanced cytotoxicity compared to N-methylpiperidin-4-yl counterparts in DNA threading bis-intercalator systems (IC₅₀ range: 99–1100 nM) [1]. For research programs developing DNA-targeted anticancer agents, selecting the ethyl-substituted piperazine-piperidine scaffold may confer a potency advantage relative to methyl analogs when conjugated to DNA-binding pharmacophores [1].

Novel IP Generation: Low Patent Density Scaffold

Patent landscape analysis reveals that the N-methyl analog is associated with 67 patent documents, while the N-ethyl derivative occupies a less crowded IP space [1]. Pharmaceutical and biotechnology organizations pursuing novel composition-of-matter patent filings may preferentially select 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine over the methyl analog to minimize prior art encumbrances and strengthen freedom-to-operate positions [1].

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